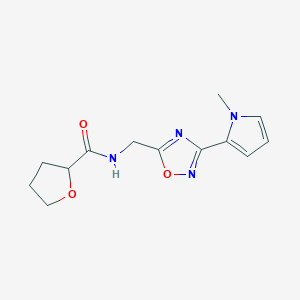

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide is a complex organic compound featuring a pyrrole ring and an oxadiazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide typically involves a multistep process:

Formation of 1-methyl-1H-pyrrole-2-carboxylic acid: : This can be achieved through the N-methylation of pyrrole, followed by carboxylation.

Conversion to oxadiazole: : The pyrrole carboxylic acid is then converted to its corresponding hydrazide, which is cyclized to form the oxadiazole ring using appropriate cyclization agents.

Linking to tetrahydrofuran-2-carboxamide: : The oxadiazole derivative is then reacted with a tetrahydrofuran-2-carboxylic acid derivative under coupling conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but optimized for large-scale operations. This involves:

Selection of efficient catalysts and solvents: to minimize reaction times and maximize yields.

Implementation of continuous flow processes: to ensure consistent production rates and quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide can undergo a variety of reactions, including:

Oxidation: : The compound can be oxidized at the pyrrole ring, potentially forming a range of oxidized derivatives.

Reduction: : The oxadiazole ring can be reduced under specific conditions, affecting the electronic properties of the compound.

Substitution: : Both the pyrrole and oxadiazole rings are susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: : Such as potassium permanganate or chromic acid, can be used to oxidize the pyrrole ring.

Reducing agents: : Such as sodium borohydride, can be used to reduce the oxadiazole ring.

Substitution reagents: : Such as halogenating agents (chlorine or bromine) can be used for electrophilic substitutions.

Major Products

Oxidized derivatives: : Products with altered electronic properties, useful in different chemical applications.

Reduced derivatives: : Compounds with potentially different biological activities.

Substituted derivatives: : Molecules with varied functionality depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide has found numerous applications in scientific research:

Chemistry: : Used as a building block for synthesizing novel compounds due to its versatile reactivity.

Biology: : Studied for its potential interactions with biological macromolecules.

Medicine: : Investigated for its possible pharmacological properties and therapeutic potential.

Wirkmechanismus

The specific mechanism of action for N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide involves its interaction with various molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subjects of ongoing research, aiming to uncover the precise biological interactions and effects.

Vergleich Mit ähnlichen Verbindungen

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide is unique due to the combination of its structural elements:

1-Methyl-1H-pyrrole: : Known for its aromatic properties and reactivity.

1,2,4-Oxadiazole: : Provides rigidity and specific electronic characteristics.

Tetrahydrofuran-2-carboxamide: : Adds to the molecule’s stability and solubility.

Similar Compounds

N-((3-(Pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide:

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,3-triazol-5-yl)methyl)tetrahydrofuran-2-carboxamide: : Features a triazole instead of an oxadiazole, offering different electronic properties and reactivity.

The unique combination of its structural features makes this compound a valuable compound for a wide range of scientific applications.

Biologische Aktivität

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide is a complex organic compound with significant biological activity. This article delves into its synthesis, biological properties, and potential applications based on existing research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a pyrrole moiety, an oxadiazole ring, and a tetrahydrofuran structure. The synthesis typically involves multi-step processes that include:

- Preparation of 1-methyl-1H-pyrrole : This is often achieved through the reaction of pyrrole derivatives with suitable reagents.

- Synthesis of 1,2,4-oxadiazole : Cyclization reactions are employed to form the oxadiazole ring.

- Formation of Tetrahydrofuran Derivative : This involves the reaction of the prepared intermediates under controlled conditions.

Each synthetic step requires careful optimization of reaction conditions to ensure high yield and purity.

Antitumor Properties

Recent studies have highlighted the antitumor activity of compounds related to oxadiazoles. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance cytotoxicity against various cancer cell lines.

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Induces apoptosis via mitochondrial pathway |

| Compound B | 1.98 ± 1.22 | Inhibits cell cycle progression in G2/M phase |

These findings suggest that this compound could exhibit similar antitumor properties due to its structural analogies.

Antimicrobial Activity

In addition to antitumor effects, compounds containing oxadiazole rings have been investigated for their antimicrobial properties . Studies indicate that these compounds can act against various bacterial strains by disrupting cellular processes or inhibiting essential enzymes.

Case Studies and Research Findings

Several case studies have reported on the biological activities of similar compounds:

-

Study on Antiviral Activity : A related oxadiazole compound demonstrated significant antiviral activity against Cytomegalovirus, suggesting potential therapeutic applications in viral infections.

- Research Methodology : The study utilized in vitro assays to evaluate the efficacy of the compound against viral replication.

- Results : The compound showed a dose-dependent reduction in viral load.

-

Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of oxadiazole derivatives in models of acute inflammation.

- Mechanism : These compounds were found to inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-17-6-2-4-9(17)12-15-11(20-16-12)8-14-13(18)10-5-3-7-19-10/h2,4,6,10H,3,5,7-8H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQZNAMIIWEDRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3CCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.